molecular formula C24H22ClN5O2S2 B11615443 2-[4-(3-chlorophenyl)piperazin-1-yl]-7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-[4-(3-chlorophenyl)piperazin-1-yl]-7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11615443
M. Wt: 512.0 g/mol
InChI Key: DPMZFHMIJWSKBW-UYRXBGFRSA-N
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Description

2-[4-(3-chlorophenyl)piperazin-1-yl]-7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that features a piperazine ring, a pyrido[1,2-a]pyrimidin-4-one core, and a thiazolidinone moiety

Preparation Methods

The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps. One common method includes the following steps:

    Formation of the piperazine derivative: This involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions.

    Synthesis of the pyrido[1,2-a]pyrimidin-4-one core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiazolidinone moiety: This is achieved through a condensation reaction involving a thiazolidinone precursor and the pyrido[1,2-a]pyrimidin-4-one intermediate.

    Final assembly: The final compound is obtained by coupling the piperazine derivative with the pyrido[1,2-a]pyrimidin-4-one core under suitable conditions.

Chemical Reactions Analysis

2-[4-(3-chlorophenyl)piperazin-1-yl]-7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the thiazolidinone moiety, leading to the formation of various derivatives.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones, forming imines or enamines.

Scientific Research Applications

2-[4-(3-chlorophenyl)piperazin-1-yl]-7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its unique structural features.

    Pharmacology: It is investigated for its potential to interact with various biological targets, including enzymes and receptors, making it a candidate for drug development.

    Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on cellular processes.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-[4-(3-chlorophenyl)piperazin-1-yl]-7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, while the thiazolidinone moiety may interact with enzymes involved in metabolic pathways. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar compounds to 2-[4-(3-chlorophenyl)piperazin-1-yl]-7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one include:

Properties

Molecular Formula

C24H22ClN5O2S2

Molecular Weight

512.0 g/mol

IUPAC Name

(5Z)-5-[[2-[4-(3-chlorophenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H22ClN5O2S2/c1-15-6-7-20-26-21(29-10-8-28(9-11-29)17-5-3-4-16(25)12-17)18(22(31)30(20)14-15)13-19-23(32)27(2)24(33)34-19/h3-7,12-14H,8-11H2,1-2H3/b19-13-

InChI Key

DPMZFHMIJWSKBW-UYRXBGFRSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)N4CCN(CC4)C5=CC(=CC=C5)Cl)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)N4CCN(CC4)C5=CC(=CC=C5)Cl)C=C1

Origin of Product

United States

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